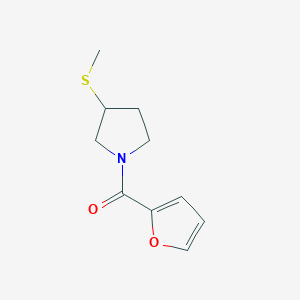
Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Molecular Structure Analysis
The molecular structure of “Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Chemical Reactions
- A novel and efficient method for the synthesis of polysubstituted furans, including those similar to Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone, has been developed through a catalyst-free, one-pot synthesis via multicomponent reactions, showcasing the compound's relevance in synthetic organic chemistry (Damavandi, Sandaroos, & Pashirzad, 2012).
- Research on the synthesis of 3-methylthio-substituted furans and related derivatives from readily available aryl methyl ketones highlights the compound's potential in creating diverse furan derivatives with applications in medicinal chemistry and materials science (Yin et al., 2008).
Catalytic Processes and Material Science
- Studies on the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, modified with chiral auxiliaries, have shown high diastereoselectivity, indicating the compound's utility in asymmetric synthesis and the production of chiral materials (Sebek et al., 2009).
- Research into the methanol addition to dihapto-coordinated rhenium complexes of furan provides insights into the compound's reactivity and potential applications in catalysis and organometallic chemistry (Friedman & Harman, 2001).
Biological and Pharmacological Potential
- A study on the microwave-assisted synthesis, biological evaluation, and docking studies of novel pyrazoline derivatives, including furan-2-yl derivatives, as potent antiinflammatory and antibacterial agents, underscores the compound's potential in drug discovery and pharmaceutical research (Ravula et al., 2016).
- The catalytic hydrogenation of dihydro-1,2-oxazines bearing a functionalized methylene group at C-3, leading to diverse products including pyrrolidine derivatives, indicates the compound's versatility in synthetic and medicinal chemistry applications (Sukhorukov et al., 2008).
Mechanism of Action
Target of Action
Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone is a furan derivative . Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . .
Mode of Action
Furan derivatives have been reported to exhibit remarkable therapeutic efficacy . They have been used in the search for new drugs due to their special position in medicinal chemistry .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives have been known to exhibit a wide range of biological activities, including antibacterial activity .
Properties
IUPAC Name |
furan-2-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14-8-4-5-11(7-8)10(12)9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKGYWBXQUKHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935612.png)
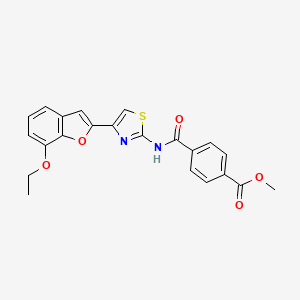

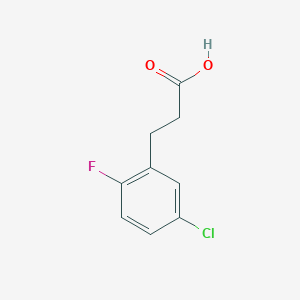
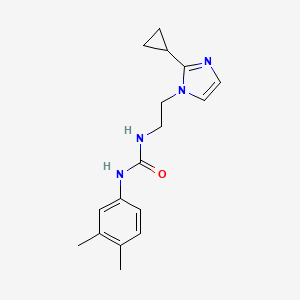
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2935621.png)
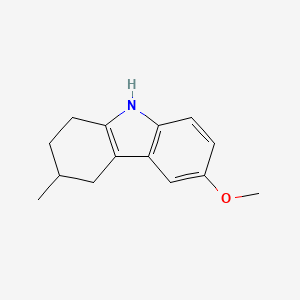


![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2935627.png)
![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2935630.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2935632.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2935633.png)

